molecular formula C16H21N3O4 B7023721 tert-butyl 5-[(2,4,5-trimethylfuran-3-carbonyl)amino]-1H-pyrazole-4-carboxylate

tert-butyl 5-[(2,4,5-trimethylfuran-3-carbonyl)amino]-1H-pyrazole-4-carboxylate

Cat. No.: B7023721
M. Wt: 319.36 g/mol
InChI Key: OJFXMNYLLWSKPP-UHFFFAOYSA-N
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Description

Tert-butyl 5-[(2,4,5-trimethylfuran-3-carbonyl)amino]-1H-pyrazole-4-carboxylate is a complex organic compound that features a pyrazole ring substituted with a tert-butyl ester and an amide linkage to a trimethylfuran moiety

Properties

IUPAC Name

tert-butyl 5-[(2,4,5-trimethylfuran-3-carbonyl)amino]-1H-pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-8-9(2)22-10(3)12(8)14(20)18-13-11(7-17-19-13)15(21)23-16(4,5)6/h7H,1-6H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFXMNYLLWSKPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1C(=O)NC2=C(C=NN2)C(=O)OC(C)(C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-[(2,4,5-trimethylfuran-3-carbonyl)amino]-1H-pyrazole-4-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the tert-butyl ester group and the amide linkage to the trimethylfuran moiety. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-[(2,4,5-trimethylfuran-3-carbonyl)amino]-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction could result in the formation of reduced analogs.

Scientific Research Applications

Tert-butyl 5-[(2,4,5-trimethylfuran-3-carbonyl)amino]-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and other biochemical processes.

    Industry: It may be used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 5-[(2,4,5-trimethylfuran-3-carbonyl)amino]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

  • Tert-butyl 5-amino-1H-pyrazole-4-carboxylate
  • 2,4,5-trimethylfuran-3-carboxylic acid derivatives

Uniqueness

What sets tert-butyl 5-[(2,4,5-trimethylfuran-3-carbonyl)amino]-1H-pyrazole-4-carboxylate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and applications.

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